molecular formula C16H16ClNO2S B11066697 N-(2-chlorobenzyl)-3,4-dimethoxybenzenecarbothioamide

N-(2-chlorobenzyl)-3,4-dimethoxybenzenecarbothioamide

Cat. No.: B11066697
M. Wt: 321.8 g/mol
InChI Key: HNQUGJYWJKLURC-UHFFFAOYSA-N
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Description

N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE is a chemical compound characterized by the presence of a chlorobenzyl group, dimethoxy groups, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE is unique due to the combination of its chlorobenzyl, dimethoxy, and benzenecarbothioamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenecarbothioamide

InChI

InChI=1S/C16H16ClNO2S/c1-19-14-8-7-11(9-15(14)20-2)16(21)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,21)

InChI Key

HNQUGJYWJKLURC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)NCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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